2-(8-Quinolyloxy)ethanol

Organic synthesis Phase-transfer catalysis Quinoline ether

2-(8-Quinolyloxy)ethanol (CAS 56525-09-8; synonym 8-(2-hydroxyethoxy)quinoline) is a heterocyclic building block belonging to the 8-hydroxyquinoline (8-HQ) ether class. Its structure comprises a quinoline core O‑alkylated with a 2‑hydroxyethyl chain, yielding a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B8586366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-Quinolyloxy)ethanol
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCCO)N=CC=C2
InChIInChI=1S/C11H11NO2/c13-7-8-14-10-5-1-3-9-4-2-6-12-11(9)10/h1-6,13H,7-8H2
InChIKeyQIPHYKKDPODKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(8-Quinolyloxy)ethanol for Research & Industrial Procurement: Core Chemical Identity and Baseline Properties


2-(8-Quinolyloxy)ethanol (CAS 56525-09-8; synonym 8-(2-hydroxyethoxy)quinoline) is a heterocyclic building block belonging to the 8-hydroxyquinoline (8-HQ) ether class. Its structure comprises a quinoline core O‑alkylated with a 2‑hydroxyethyl chain, yielding a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol [1]. The compound is typically supplied as a dihydrate crystalline solid synthesized via Williamson etherification of 8-hydroxyquinoline with 2-chloroethanol under phase‑transfer catalysis, achieving isolated yields of 90–92% under optimized conditions [2]. As an 8‑HQ derivative, the compound retains metal‑chelating capacity while the pendant hydroxyl group enhances hydrophilicity relative to the parent 8‑hydroxyquinoline, making it a versatile intermediate for medicinal chemistry, coordination chemistry, and materials science applications.

Why Generic 8-Hydroxyquinoline Derivatives Cannot Substitute 2-(8-Quinolyloxy)ethanol in Performance-Critical Applications


Although the 8-hydroxyquinoline (8-HQ) scaffold is widely exploited for its metal‑binding and biological activities, simple class‑level substitution is unreliable because the nature of the 8‑O‑substituent profoundly modulates physicochemical and functional properties. The hydroxyethyl ether arm in 2-(8‑quinolyloxy)ethanol introduces a primary alcohol handle that simultaneously increases aqueous solubility and hydrogen‑bonding capacity relative to 8‑HQ (calculated XLogP ~2.0 for 8‑HQ vs. an estimated ~1.2 for the hydroxyethyl derivative [1]), while retaining the N,O‑chelation motif required for metal coordination. This dual functionality is absent in simple 8‑alkoxy (e.g., 8‑methoxy or 8‑ethoxy) quinoline analogs, which lack the terminal hydroxyl for further derivatization. Moreover, the ethylene glycol ether linkage directly enables the construction of oligoether‑based phase‑transfer catalysts whose activity matches or exceeds that of dibenzo‑18‑crown‑6 [2]. Consequently, substituting a generic 8‑alkoxyquinoline where a reactive hydroxyl terminus or specific solubility profile is required would either eliminate downstream synthetic utility or necessitate additional protecting‑group steps, directly impacting process efficiency and cost.

2-(8-Quinolyloxy)ethanol: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Synthesis Yield Benchmark: Phase-Transfer Catalysis Delivers 90–92% Isolated Yield, Surpassing Conventional Williamson Etherification Protocols for 8‑Hydroxyquinoline Ethers

The most efficient reported synthesis of 2-(8‑quinolyloxy)ethanol employs a K₂CO₃/PEG‑600/THF phase‑transfer catalytic system, giving an isolated yield of 90–92% [1]. By comparison, standard Williamson etherification of 8‑hydroxyquinoline with alkyl halides in refluxing acetone typically yields 60–75% for analogous 8‑alkoxyquinolines due to competitive N‑alkylation and lower nucleophilicity of the phenoxide ion [2]. The 15–30 percentage‑point yield advantage translates directly into lower raw material cost and reduced purification burden at scale. **Note:** This yield comparison is cross‑study comparable; no single publication directly compares the PTC method against conventional protocols for this specific substrate.

Organic synthesis Phase-transfer catalysis Quinoline ether

Phase-Transfer Catalytic Activity: Oligoethers Terminated with 8‑Quinolyl Groups Match Dibenzo‑18‑Crown‑6 Performance, While 2‑Methoxyphenyl‑Terminated Analogs Are Significantly Inferior

In a head‑to‑head study of oligo(oxyethylene) catalysts bearing different terminal donor groups, the species with 8‑quinolyl end‑groups exhibited catalytic activity for the reaction of solid potassium phenoxide with 1‑bromobutane in toluene that was statistically indistinguishable from that of dibenzo‑18‑crown‑6, and markedly superior to the analogous 2‑methoxyphenyl‑terminated oligoether [1]. 2-(8‑Quinolyloxy)ethanol serves as the key precursor for constructing these 8‑quinolyl‑terminated oligoether chains. The differential arises from the stronger metal‑ion coordination of the quinoline N/O donor set versus the weaker monodentate methoxy donor, directly impacting anion activation and reaction rate.

Phase-transfer catalysis Oligoether 8-Quinolyl head group

Crystallographic Characterization: The Dihydrate Form Enables Definitive Solid-State Structure Determination, Facilitating Formulation and Co‑crystal Design

The crystal structure of 8‑(2‑hydroxyethoxy)quinoline dihydrate has been determined by single‑crystal X‑ray diffraction, confirming the molecular geometry, hydrogen‑bonding network involving the two water molecules, and packing arrangement [1]. By contrast, many simple 8‑alkoxyquinoline analogs (e.g., 8‑methoxy‑ or 8‑ethoxyquinoline) are low‑melting solids or oils for which single‑crystal structures are not routinely reported, complicating solid‑state property predictions and regulatory documentation. The availability of a refined crystal structure reduces the risk of unexpected polymorphism during scale‑up and provides a validated starting point for computational modeling of metal‑complex geometries.

Crystal structure Dihydrate Solid-state characterization

Hydrophilicity Advantage: The Terminal Hydroxyl Group Lowers Estimated logP by ~0.8 Units Relative to 8‑Hydroxyquinoline, Expanding Aqueous‑Compatible Formulation Options

Computationally estimated logP values indicate a meaningful hydrophilicity difference between 2‑(8‑quinolyloxy)ethanol (estimated SlogP ≈ 1.2–1.3 [1]) and the parent 8‑hydroxyquinoline (XLogP3‑AA = 2.0 [2]). While both compounds retain the lipophilic quinoline nucleus, the pendant primary alcohol in the target compound introduces an additional hydrogen‑bond donor and acceptor, reducing octanol‑water partitioning by approximately 0.7–0.8 log units. **Quantitative antimicrobial activity differentials** against specific bacterial strains are cited in vendor documentation (e.g., MIC of 32 µg/mL vs. S. aureus and 16 µg/mL vs. E. coli), but the original primary literature for these values could not be independently verified within the constraints of this search; therefore these MIC values are presented only as preliminary unvalidated property pointers and are excluded from the core evidence rating.

Physicochemical properties LogP Aqueous solubility

High-Value Research and Industrial Scenarios Where 2-(8-Quinolyloxy)ethanol Provides a Verifiable Advantage


Synthesis of High-Activity, Immobilizable Phase-Transfer Catalysts

The compound is the precursor of choice for constructing oligo(oxyethylene) chains terminated with 8‑quinolyl donor groups, which have been experimentally demonstrated to deliver catalytic activity on par with dibenzo‑18‑crown‑6 in solid–liquid phase‑transfer reactions [1]. The terminal hydroxyl of 2‑(8‑quinolyloxy)ethanol provides a covalent anchoring point for resin immobilization, enabling catalyst recovery and reuse. Analogs lacking the hydroxyl handle (e.g., 8‑methoxyquinoline) cannot be directly tethered to solid supports without additional synthetic manipulation, making 2‑(8‑quinolyloxy)ethanol the more synthetically efficient choice for heterogeneous catalyst design [2].

Aqueous Metal-Ion Sensing and Fluorescent Probe Development

The combination of the 8‑quinolyl N,O‑chelation motif with an appended hydrophilic hydroxyethyl group makes 2‑(8‑quinolyloxy)ethanol a valuable scaffold for designing water‑compatible fluorescent sensors for Zn²⁺ and other transition metals. The estimated logP reduction of ~0.8 units relative to 8‑hydroxyquinoline [3] improves aqueous dispersibility, facilitating homogeneous assay conditions without the solubility limitations that often necessitate organic co‑solvents for parent 8‑HQ‑based probes .

Medicinal Chemistry Building Block for Derivatization via Esterification or Etherification

The primary alcohol terminus of 2‑(8‑quinolyloxy)ethanol undergoes facile esterification with carboxylic acids or acid anhydrides (e.g., acetic anhydride under acid catalysis) to generate ester prodrugs or lipophilicity‑tuned analogs, as well as further etherification to extended oligoether chains. This versatile reactivity is not available in 8‑hydroxyquinoline itself (where the phenolic OH is less nucleophilic and the ester is a phenol ester with different metabolic liability) or in non‑functionalized 8‑alkoxyquinolines. The 90–92% reproducible synthesis yield [4] ensures an economically viable starting point for library synthesis programs.

Pre-Formulation and Co‑Crystal Engineering Studies Requiring Structural Certainty

The availability of a published single‑crystal X‑ray structure for the dihydrate form [5] provides unambiguous solid‑state information that is often lacking for closely related 8‑alkoxyquinoline analogs. For research groups pursuing co‑crystal screening, salt formation studies, or computational crystal‑structure prediction, this eliminates the need for primary crystallization and structure solution, accelerating early‑stage solid‑form selection.

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